molecular formula C18H20N2O3S B3209126 N-(1-acetylindolin-6-yl)-2-phenylethanesulfonamide CAS No. 1058213-39-0

N-(1-acetylindolin-6-yl)-2-phenylethanesulfonamide

Cat. No. B3209126
CAS RN: 1058213-39-0
M. Wt: 344.4 g/mol
InChI Key: GBFYYYVBAYAJBK-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-2-phenylethanesulfonamide, commonly known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the KATP channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases such as diabetes, cardiac ischemia, and epilepsy.

Scientific Research Applications

ML277 has been extensively studied for its therapeutic potential in various diseases. The compound has been shown to activate the KATP channel, which plays a crucial role in regulating insulin secretion and glucose homeostasis. Therefore, ML277 has been investigated as a potential treatment for diabetes. Additionally, the compound has shown promising results in the treatment of cardiac ischemia, where it has been shown to protect the heart from ischemic damage. ML277 has also been studied for its antiepileptic properties, where it has been shown to reduce the frequency and severity of seizures.

Mechanism of Action

ML277 activates the KATP channel by binding to a specific site on the channel. This binding causes the channel to open, allowing the flow of potassium ions out of the cell. This process leads to hyperpolarization of the cell membrane, which decreases the excitability of the cell. In the case of diabetes, this hyperpolarization leads to the release of insulin from pancreatic beta cells. In the case of cardiac ischemia, hyperpolarization protects the heart from ischemic damage by reducing the workload on the heart.
Biochemical and Physiological Effects:
The activation of the KATP channel by ML277 has several biochemical and physiological effects. In the case of diabetes, ML277 leads to the release of insulin, which helps to regulate glucose levels in the blood. In the case of cardiac ischemia, ML277 reduces the workload on the heart, which helps to protect the heart from ischemic damage. In the case of epilepsy, ML277 reduces the excitability of neurons, which reduces the frequency and severity of seizures.

Advantages and Limitations for Lab Experiments

One of the main advantages of ML277 is its potency and selectivity for the KATP channel. This makes it an ideal tool for studying the role of the KATP channel in various diseases. However, the synthesis of ML277 is a complex process that requires specialized equipment and experienced chemists. Additionally, the compound has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

For the study of ML277 include the development of more potent and selective activators, investigation of its therapeutic potential in other diseases, and the development of new delivery methods.

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14(21)20-11-9-16-7-8-17(13-18(16)20)19-24(22,23)12-10-15-5-3-2-4-6-15/h2-8,13,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFYYYVBAYAJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetylindolin-6-yl)-2-phenylethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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